Methyl 6-chloro-4-((2,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 6-chloro-4-((2,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-4-((2,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 2,4-dimethoxybenzylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-((2,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted quinoline derivatives .
Scientific Research Applications
Methyl 6-chloro-4-((2,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-4-((2,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 6-chloro-4-((2,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate include other quinoline derivatives such as:
- 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
- 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the 2,4-dimethoxybenzylamino group, for example, may enhance its biological activity and selectivity compared to other quinoline derivatives .
Properties
IUPAC Name |
methyl 6-chloro-4-[(2,4-dimethoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-26-13-6-4-11(16(9-13)27-2)10-22-18-14-8-12(21)5-7-15(14)23-19(24)17(18)20(25)28-3/h4-9H,10H2,1-3H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYFYVUHWSVVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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